molecular formula C14H19FeN3NaO10 B7908064 sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)

Cat. No.: B7908064
M. Wt: 468.15 g/mol
InChI Key: UEHRTZASQAWUOJ-UHFFFAOYSA-J
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Description

Ferrate(2-), [rel-[N®]-N-[2-[bis[(carboxy-kappaO)methyl]amino-kappaN]ethyl]-N-2-[(S)-[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen (1:1:1), (PB-7-13-12564)- is a complex chemical compound that features a ferrate ion coordinated with multiple carboxymethyl and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferrate(2-), [rel-[N®]-N-[2-[bis[(carboxy-kappaO)methyl]amino-kappaN]ethyl]-N-2-[(S)-[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen typically involves the coordination of ferrate ions with carboxymethyl and amino groups under controlled conditions. The reaction may require specific pH levels, temperatures, and the presence of catalysts to ensure proper coordination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process would likely include purification steps such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The ferrate ion can participate in oxidation reactions, potentially converting other substances to their oxidized forms.

    Reduction: Under certain conditions, the ferrate ion may be reduced, altering its oxidation state.

    Substitution: The amino and carboxymethyl groups can participate in substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pH, and the presence of catalysts can significantly influence the outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced forms of the ferrate ion.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a catalyst or reagent in various synthetic processes. Its unique coordination structure can facilitate specific reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules. Its ability to coordinate with amino and carboxymethyl groups could make it useful in probing protein structures or enzyme functions.

Medicine

In medicine, this compound may have potential therapeutic applications. Its coordination properties could be exploited to design drugs that target specific molecular pathways or deliver active ingredients to particular sites in the body.

Industry

In industrial applications, this compound may be used in processes such as wastewater treatment, where its oxidative properties can help break down contaminants. It may also find use in materials science for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its ability to coordinate with various functional groups. The ferrate ion can interact with amino and carboxymethyl groups, influencing the reactivity and stability of the compound. These interactions can modulate molecular pathways and targets, leading to specific effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • Ferrate(2-), [N,N-bis(carboxymethyl)amino]ethyl]-N-[2-[(S)-[(carboxymethyl)amino]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen
  • Ferrate(2-), [N,N-bis(carboxymethyl)amino]ethyl]-N-[2-[(S)-[(carboxymethyl)amino]ethyl]glycinato(5-)-kappaN,kappaO]-, potassium hydrogen

Uniqueness

The uniqueness of Ferrate(2-), [rel-[N®]-N-[2-[bis[(carboxy-kappaO)methyl]amino-kappaN]ethyl]-N-2-[(S)-[(carboxy-kappaO)methylamino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, sodium hydrogen lies in its specific coordination structure and the presence of multiple carboxymethyl and amino groups. These features may confer unique reactivity and stability, making it distinct from other similar compounds.

Properties

IUPAC Name

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl]amino]acetate;iron(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O10.Fe.Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;/q;+3;+1/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHRTZASQAWUOJ-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)O)CC(=O)[O-])N(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FeN3NaO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065305
Record name Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Liquid; NKRA; Other Solid; Pellets or Large Crystals
Record name Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

12389-75-2
Record name Iron sodium DTPA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12389-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium hydrogen ferric diethylenetriaminepentacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012389752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ferrate(2-), [rel-[N(R)]-N-[2-[bis[(carboxy-.kappa.O)methyl]amino-.kappa.N]ethyl]-N-[2-[(S)-[(carboxy-.kappa.O)methyl](carboxymethyl)amino-.kappa.N]ethyl]glycinato(5-)-.kappa.N,.kappa.O]-, sodium hydrogen (1:1:1), (PB-7-13-12564)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0065305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen [N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]ferrate(2-)
Source European Chemicals Agency (ECHA)
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